molecular formula C17H14Cl2N2O3 B12615732 1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-96-0

1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12615732
CAS No.: 918146-96-0
M. Wt: 365.2 g/mol
InChI Key: FSKFZBKDRAMBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyridine and pyrrolidine rings through an ether linkage, often using reagents like sodium hydride and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2-one: Similar structure but lacks the dione functionality.

    1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,4-dione: Similar structure but with different positioning of the dione groups.

Uniqueness

1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918146-96-0

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

1-[2-[6-(3,5-dichlorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H14Cl2N2O3/c18-12-7-11(8-13(19)9-12)15-2-1-14(10-20-15)24-6-5-21-16(22)3-4-17(21)23/h1-2,7-10H,3-6H2

InChI Key

FSKFZBKDRAMBKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.